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Compound of Interest

Compound Name: 3-Iodo-5-methylaniline

CAS No.: 74586-54-2

Cat. No.: B3056831 Get Quote

Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) profile for 3-Iodo-5-
methylaniline (

, MW: 233.05 Da). As a critical intermediate in the synthesis of kinase inhibitors and Suzuki-
Miyaura coupling partners, accurate identification of this moiety is essential for drug
development workflows.

This document compares the two primary ionization modalities—Electron Ionization (EI) and

Electrospray Ionization (ESI)—and delineates the specific fragmentation mechanisms required

for structural validation.

Key Technical Specifications
Property Value

Molecular Formula

Monoisotopic Mass 232.970 Da

Nominal Mass 233 Da

Key Structural Features
Meta-substituted aniline; labile C-I bond; amino

group (-NH2)
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Comparative Analysis: Ionization Modalities
For researchers isolating this intermediate, choosing the correct ionization technique is critical.

[1] The following table compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI)

for this specific halo-aniline.

Table 1: Performance Comparison (EI vs. ESI)
Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Primary Application
Structural elucidation & library

matching (GC-MS).

Molecular weight confirmation

& purity profiling (LC-MS).

Ionization Energy 70 eV (Hard). 3-5 kV (Soft).

Molecular Ion (

)

Visible but often weak due to

labile Iodine.

Dominant as protonated

adduct

.

Fragmentation
Rich. Extensive fragmentation

provides a "fingerprint."

Minimal. Requires MS/MS

(CID) to generate fragments.

Key Diagnostic Peak m/z 106 (Loss of Iodine).
m/z 234 (

).

Limit of Detection
Picogram range (instrument

dependent).

Femtogram range (highly

sensitive for amines).

Expert Insight: For initial structural confirmation of 3-Iodo-5-methylaniline, EI is superior

because the loss of the iodine atom (

) is a definitive structural marker. However, for pharmacokinetic (PK) studies or impurity
profiling in biological matrices, ESI-MS/MS is required due to its compatibility with liquid
chromatography.

Fragmentation Mechanism & Pathway Analysis[3][4]
Understanding the fragmentation logic is essential for differentiating this molecule from its

isomers (e.g., 2-iodo-4-methylaniline).
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Primary Fragmentation Events (EI / CID)
Molecular Ion (

): m/z 233

In EI, the radical cation is formed.[2] The nitrogen lone pair facilitates initial ionization.

Note: The intensity is modulated by the weak C-I bond.

Homolytic C-I Cleavage (The "Iodine Drop"): m/z 106

Mechanism: Aryl iodides are notorious for weak Carbon-Iodine bonds (approx. 65

kcal/mol). The most abundant fragment arises from the loss of the Iodine radical (

, 127 Da).

Result: Formation of the 3-methyl-aniline radical cation (or distonic ion).

Diagnostic Value: High. If this transition (233

106) is absent, the iodine is likely not present or the molecule is not an aryl iodide.

Loss of HCN (Aniline Characteristic): m/z 79

Mechanism: The resulting aniline-like fragment (m/z 106) undergoes ring contraction and

expulsion of neutral hydrogen cyanide (HCN, 27 Da), a classic signature of aromatic

amines.

Result: Formation of a five-membered hydrocarbon cation (

or isomer).

Loss of Methyl Radical: m/z 218

Mechanism: Direct loss of the methyl group (

, 15 Da) from the parent.
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Abundance: Generally low compared to Iodine loss because the C-C bond is significantly

stronger than the C-I bond.

Visualizing the Pathway
The following diagram illustrates the causal fragmentation pathway, generated via Graphviz.
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Figure 1: Mechanistic fragmentation pathway of 3-Iodo-5-methylaniline under Electron

Ionization (EI) or Collision-Induced Dissociation (CID).

Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed to be self-validating.

GC-MS Protocol (Structural Validation)
Best for: Raw material identification and synthesis verification.

Sample Preparation:

Dissolve 1 mg of 3-Iodo-5-methylaniline in 1 mL of Dichloromethane (DCM) (HPLC

Grade).

Why DCM? High solubility for halo-anilines and low boiling point for solvent venting.

Instrument Parameters:

Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).
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Column: DB-5ms or equivalent (30m x 0.25mm ID).

Oven Program: Hold 60°C (1 min)

Ramp 20°C/min to 280°C.

Ion Source: EI mode, 70 eV.[2]

Validation Criteria:

Observe parent peak at m/z 233.

Confirm Base Peak (100% relative abundance) is m/z 106 (or close to it, depending on

tuning).

Verify isotope pattern: Iodine is monoisotopic, so no M+2 peak from halogens (unlike

Cl/Br).

LC-MS/MS Protocol (Trace Analysis)
Best for: PK studies and biological matrices.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Why Acid? Promotes protonation of the amine group (

), essential for ESI+.

MRM Transitions (Multiple Reaction Monitoring):

Quantifier: 234.0

107.0 (Loss of I).

Qualifier: 234.0
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219.0 (Loss of CH3, if observable) or 107.0

80.0 (Subsequent loss of HCN).

Source Conditions:

Mode: ESI Positive (+).

Capillary Voltage: 3.5 kV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3056831#mass-spectrometry-fragmentation-pattern-
of-3-iodo-5-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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